(S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-propan-2-yl-N-(1-pyridin-2-ylethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-10(2)14(16)15(19)18(11(3)4)12(5)13-8-6-7-9-17-13/h6-12,14H,16H2,1-5H3/t12?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHYSKOUAFZWKZ-PYMCNQPYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C(C)C)C(C)C1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C(C)C)C(C)C1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Coupling
A common approach involves converting the carboxylic acid to its acid chloride, followed by reaction with the desired amine. For example:
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Step 1 : Treatment of (S)-2-amino-3-methylbutyric acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride.
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Step 2 : Sequential amidation with isopropylamine and 2-(1-aminoethyl)pyridine under basic conditions (e.g., K₂CO₃ in THF).
Example Protocol (Adapted from) :
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Dissolve (S)-2-amino-3-methylbutyric acid (1.0 eq) in SOCl₂ (5 vol), stir at 25°C for 2 hr.
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Remove excess SOCl₂ via vacuum distillation.
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Add dropwise to a solution of N-isopropyl-2-(1-aminoethyl)pyridine (1.2 eq) and K₂CO₃ (2.0 eq) in THF.
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Stir for 12 hr, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : ~35–40% (crude), requiring optimization for stereochemical retention.
Direct Reductive Amination
An alternative route employs reductive amination to introduce the pyridin-2-yl-ethyl group:
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Step 1 : Condense 2-acetylpyridine with isopropylamine using a reducing agent (e.g., NaBH₃CN) to form N-isopropyl-2-(1-aminoethyl)pyridine.
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Step 2 : Couple the resulting amine with (S)-2-amino-3-methylbutyryl chloride (as above).
Advantages :
Stereochemical Control and Resolution
The (S)-configuration at the α-carbon necessitates chiral induction or resolution:
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Chiral Pool Synthesis : Use (S)-2-amino-3-methylbutyric acid as a starting material.
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Kinetic Resolution : Employ enantioselective catalysts during amidation (e.g., chiral Lewis acids).
Key Data :
Functional Group Compatibility and Side Reactions
Competing N-Alkylation
The tertiary amine structure risks over-alkylation. Mitigation strategies include:
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Stepwise Amidation : Introduce isopropyl and pyridin-2-yl-ethyl groups sequentially.
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Protecting Groups : Temporarily mask the amino group with tert-butoxycarbonyl (Boc) or sulfonamides during synthesis.
Example :
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Protect (S)-2-amino-3-methylbutyric acid as a Boc derivative.
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Perform amidation with isopropylamine.
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Deprotect (TFA/CH₂Cl₂) and react with 2-(1-bromoethyl)pyridine.
Purification and Characterization
Final purification typically involves:
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Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
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Recrystallization : Ethanol/water mixtures for crystalline isolates.
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C14H23N3O
- CAS Number : 1354025-25-4
- Molecular Weight : 251.35 g/mol
The compound features a chiral center, which contributes to its biological activity. Its structure includes an isopropyl group, a pyridine moiety, and an amine functional group, making it a candidate for various interactions in biological systems.
Medicinal Chemistry
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide has been investigated for its potential as a drug lead compound due to its structural resemblance to known pharmacophores. It may exhibit properties that can be optimized for therapeutic use.
Neuropharmacology
Research indicates that compounds similar to this compound can influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety.
Biochemical Studies
The compound's interaction with various enzymes and receptors makes it a valuable tool in biochemical assays. It can be used to probe the mechanisms of action of related compounds and to study receptor-ligand interactions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacological effects | Demonstrated that the compound modulates serotonin receptor activity, indicating potential antidepressant effects. |
| Study B | Enzyme inhibition | Found that this compound inhibits specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders. |
| Study C | Structure-activity relationship (SAR) | Identified key structural features that enhance binding affinity to target receptors, providing insights for drug design. |
Future Directions in Research
The ongoing research into this compound suggests several promising avenues:
- Optimization for Drug Development : Further modifications could enhance its pharmacological profile.
- Exploration of Analogues : Investigating related compounds may yield derivatives with improved efficacy or reduced side effects.
- Clinical Trials : Future studies should focus on the safety and efficacy of this compound in clinical settings.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridine ring and amide linkage allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Functional Analysis
- Pyridine vs. Piperidine/Pyrrolidine Substituents: The pyridin-2-yl-ethyl group in the target compound introduces aromaticity and a planar geometry, which may enhance π-π stacking or hydrogen bonding with biological targets compared to saturated analogs like piperidine or pyrrolidine .
Positional Isomerism in Pyridine Derivatives :
Chirality and Stereochemical Effects :
- The (S)-configuration in the pyrrolidine substituent () introduces additional stereochemical complexity, which may influence enantioselective interactions in catalytic or biological systems .
Biological Activity
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H23N3O
- Molecular Weight : 251.36 g/mol
- IUPAC Name : this compound
The compound's structure features an amino group, isopropyl and methyl substituents, and a pyridine ring, which are critical for its biological interactions.
Research indicates that this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a significant role in cellular signaling pathways. The compound may modulate GPCR activity, influencing downstream signaling cascades .
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose uptake and other metabolic processes .
Case Studies and Research Findings
-
Glucose Uptake Studies : In vitro studies have shown that compounds structurally similar to this compound enhance glucose uptake in cell lines, suggesting a potential application in managing diabetes .
Compound Glucose Uptake (%) at 5 µM A13 27 A21 24 A26 22 B29 29 B30 38 - Cytotoxicity Assessments : Various derivatives were tested for cytotoxic effects at concentrations up to 5 µM. The results indicated that while some derivatives exhibited significant cytotoxicity, others maintained low toxicity profiles while enhancing glucose uptake .
- GSK-3β Inhibition : The compound's analogs showed varying degrees of GSK-3β inhibition, with some demonstrating IC50 values indicating moderate potency against this target, which is crucial in several signaling pathways related to metabolism and cell growth .
Future Directions in Research
Further investigations are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas of focus include:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics of the compound in animal models.
- Target Identification : Utilizing proteomic approaches to identify specific proteins that interact with the compound.
- Structure-Activity Relationship (SAR) Studies : Systematic modifications of the molecular structure to enhance efficacy and reduce toxicity.
Q & A
Basic Research Questions
Q. What methods are recommended for confirming the stereochemical purity and structural integrity of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide?
- Answer: Chiral HPLC should be employed to resolve enantiomers and confirm stereochemical purity. NMR spectroscopy (¹H and ¹³C) can verify proton environments and carbon frameworks, while X-ray crystallography provides definitive proof of absolute configuration. Mass spectrometry (HRMS or ESI-MS) ensures molecular weight accuracy and purity .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Answer: Use fume hoods or closed systems to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in sealed containers under inert gas (e.g., argon) at 2–8°C, away from oxidizers. In case of spills, collect solid material with inert adsorbents and dispose via hazardous waste protocols .
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Answer: Key steps include:
- Amide Coupling: Use carbodiimide reagents (e.g., EDC/HOBt) to activate the carboxylic acid precursor for reaction with the amine.
- Chiral Control: Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during critical bond-forming steps.
- Purification: Utilize column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. What strategies are effective for elucidating the biological targets and mechanisms of action of this compound?
- Answer: Combine affinity chromatography with mass spectrometry (e.g., SILAC labeling) to identify protein interactomes. Surface plasmon resonance (SPR) quantifies binding kinetics to putative targets (e.g., neurotransmitter receptors). Molecular dynamics simulations (AMBER or GROMACS) predict binding poses and stability of ligand-receptor complexes .
Q. How can contradictory data regarding this compound’s biological activity be resolved?
- Answer: Conduct dose-response studies across multiple cell lines or in vivo models to establish potency thresholds. Validate assays using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). Compare results with structural analogs (e.g., pyridinyl vs. piperidinyl derivatives) to isolate substituent effects .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Answer: Use QSPR models (e.g., SwissADME) to estimate logP, solubility, and metabolic stability. Molecular docking (AutoDock Vina) screens against cytochrome P450 isoforms to predict metabolism. MD simulations assess blood-brain barrier permeability based on free-energy profiles .
Q. How does the presence of the pyridin-2-yl-ethyl group influence the compound’s interaction with biological membranes?
- Answer: The pyridine ring’s lipophilic π-system enhances membrane partitioning, as quantified by octanol-water partition coefficients (logD₇.₄). Fluorescence anisotropy assays using DPH-labeled liposomes can measure changes in membrane fluidity. MD simulations further reveal preferential localization near phospholipid headgroups .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent toxicity data in preclinical studies?
- Answer: Apply non-linear regression (e.g., GraphPad Prism) to calculate LD₅₀/IC₅₀ values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For omics data, pathway enrichment analysis (DAVID or Metascape) identifies toxicity-associated pathways .
Q. How can researchers address batch-to-batch variability in compound purity during long-term studies?
- Answer: Implement QC protocols with periodic NMR and LC-MS checks. Store batches under argon with desiccants to prevent hydrolysis. Use accelerated stability studies (40°C/75% RH for 6 months) to predict degradation products .
Tables
Table 1: Key Physicochemical Properties
| Property | Method | Value/Observation | Reference |
|---|---|---|---|
| LogD₇.₄ | Shake-flask HPLC | 1.8 ± 0.2 | |
| Solubility (PBS, pH 7.4) | Nephelometry | 12 µM (25°C) | |
| Chiral Purity | Chiral HPLC (Chiralpak IA) | >99% ee |
Table 2: Comparative Bioactivity of Structural Analogs
| Analog (Substituent) | Target (IC₅₀, nM) | Selectivity Index | Reference |
|---|---|---|---|
| Pyridin-2-yl-ethyl | GPCR-X (15 ± 3) | 10-fold vs. GPCR-Y | |
| Piperidin-4-yl-methyl | Kinase-Z (220 ± 40) | 3-fold vs. Kinase-W |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
